molecular formula C9H7FN2 B13478003 5-Fluoroisoquinolin-8-amine

5-Fluoroisoquinolin-8-amine

Cat. No.: B13478003
M. Wt: 162.16 g/mol
InChI Key: HTUXGNCITSREBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroisoquinolin-8-amine typically involves the introduction of a fluorine atom into the isoquinoline framework. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group, such as a halogen, on the isoquinoline ring. This reaction can be facilitated by using a strong base like potassium tert-butoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) .

Another approach involves the direct fluorination of isoquinoline derivatives using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reactions are typically carried out under mild conditions and provide high yields of the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroisoquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

5-fluoroisoquinolin-8-amine

InChI

InChI=1S/C9H7FN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2

InChI Key

HTUXGNCITSREBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1N)F

Origin of Product

United States

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